Antiplasmodial Potency: A >100-Fold Reduction Relative to the Active (1R,3S) Enantiomer
The NITD-609 Enantiomer (1S,3R) exhibits a stark reduction in antiplasmodial activity compared to its active (1R,3S) counterpart . This is the most critical differential feature, validating its use as a negative control or for stereospecificity studies. Against the drug-sensitive P. falciparum NF54 strain, the enantiomer has an IC50 of 77 nM , whereas the active (1R,3S) enantiomer (cipargamin) exhibits IC50 values in the range of 0.5–1.4 nM [1].
| Evidence Dimension | In vitro antiplasmodial activity |
|---|---|
| Target Compound Data | IC50 = 77 nM |
| Comparator Or Baseline | Cipargamin (active 1R,3S enantiomer) IC50 = 0.5–1.4 nM |
| Quantified Difference | Reduction factor of 55–154 (approx. 100-fold) |
| Conditions | P. falciparum strain NF54 (chloroquine-sensitive) in standard culture conditions |
Why This Matters
This quantitative difference defines the enantiomer's utility as a stereochemical control, essential for validating target engagement and ruling out non-specific effects in mechanistic studies.
- [1] Rottmann, M.; et al. Spiroindolones, a potent compound class for the treatment of malaria. Science 2010, 329, 1175-1180. View Source
